molecular formula C20H19N3O2 B12888995 N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide

Katalognummer: B12888995
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: BSMYCTFVRKTKFI-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide is a complex organic compound that features a quinoline moiety, a hydroxy group, and a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    Benzamide: Shares the benzamide moiety but lacks the quinoline group.

    Hydroxyquinoline: Contains the hydroxy and quinoline groups but lacks the benzamide structure.

Uniqueness

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H19N3O2

Molekulargewicht

333.4 g/mol

IUPAC-Name

N-hydroxy-4-[(E)-2-methyl-3-(quinolin-3-ylamino)prop-1-enyl]benzamide

InChI

InChI=1S/C20H19N3O2/c1-14(10-15-6-8-16(9-7-15)20(24)23-25)12-21-18-11-17-4-2-3-5-19(17)22-13-18/h2-11,13,21,25H,12H2,1H3,(H,23,24)/b14-10+

InChI-Schlüssel

BSMYCTFVRKTKFI-GXDHUFHOSA-N

Isomerische SMILES

C/C(=C\C1=CC=C(C=C1)C(=O)NO)/CNC2=CC3=CC=CC=C3N=C2

Kanonische SMILES

CC(=CC1=CC=C(C=C1)C(=O)NO)CNC2=CC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.